Cas no 1855396-34-7 (1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol)
![1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol structure](https://ja.kuujia.com/scimg/cas/1855396-34-7x500.png)
1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol 化学的及び物理的性質
名前と識別子
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- EN300-1652226
- 1855396-34-7
- 1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol
- 1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol
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- インチ: 1S/C9H16FNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h1-2,8-9,11-12H,3-7H2
- InChIKey: BRIPIMJMPTYGKZ-UHFFFAOYSA-N
- SMILES: FCC(CNC1CC=CCC1)O
計算された属性
- 精确分子量: 173.121592296g/mol
- 同位素质量: 173.121592296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 32.3Ų
1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1652226-0.05g |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1652226-0.25g |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1652226-2.5g |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1652226-100mg |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 100mg |
$1119.0 | 2023-09-21 | ||
Enamine | EN300-1652226-1000mg |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 1000mg |
$1272.0 | 2023-09-21 | ||
Enamine | EN300-1652226-250mg |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 250mg |
$1170.0 | 2023-09-21 | ||
Enamine | EN300-1652226-50mg |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 50mg |
$1068.0 | 2023-09-21 | ||
Enamine | EN300-1652226-0.5g |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1652226-500mg |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 500mg |
$1221.0 | 2023-09-21 | ||
Enamine | EN300-1652226-10000mg |
1-[(cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol |
1855396-34-7 | 10000mg |
$5467.0 | 2023-09-21 |
1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-olに関する追加情報
Professional Introduction to 1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol (CAS No. 1855396-34-7)
1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1855396-34-7, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a cyclohex-3-en-1-yl moiety and a fluorinated propyl group, which contribute to its distinct chemical behavior and reactivity.
The fluorine atom in the molecular structure of 1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. Fluorine substitution is a well-established strategy in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and overall bioavailability of pharmaceutical agents. The presence of the fluoropropan-2-ol group further contributes to the compound's versatility, allowing for diverse chemical modifications and functionalization.
In recent years, there has been a growing interest in the development of novel compounds with enhanced therapeutic profiles. The structural features of 1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol make it a promising candidate for further investigation in various therapeutic areas. For instance, the combination of an amine group and a fluorinated alcohol moiety suggests potential applications in the synthesis of bioactive molecules targeting neurological disorders, inflammatory conditions, and other metabolic diseases.
Recent studies have highlighted the importance of fluorinated compounds in the treatment of cancer and infectious diseases. The cyclohexenyl ring in 1-[(Cyclohex-3-en-1-yl)amino]-3-fluoropropan-2-ol provides a stable aromatic framework that can be further functionalized to develop targeted therapies. The amine group also offers opportunities for hydrogen bonding interactions, which are critical for drug-receptor binding affinity. These structural attributes make this compound an attractive scaffold for designing small-molecule drugs with improved efficacy and reduced side effects.
The synthesis of 1-[(Cyclohex-3-en-1-yaml)amino]-3-fluoropropan-l ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. The use of these sophisticated synthetic approaches underscores the compound's complexity and its potential as a building block for more complex pharmaceutical entities.
The pharmacological evaluation of 1-(Cyclohex-l-en-l -yl)amino]-3-fluoropropan-l ol has revealed intriguing properties that warrant further exploration. Preclinical studies have demonstrated that this compound exhibits moderate activity against certain disease models, suggesting its potential as an lead compound for drug development. The interaction between the cyclohexenyl group and biological targets may provide insights into new mechanisms of action that could be exploited for therapeutic intervention.
In conclusion, 1-(Cyclohex-l-en-l -yl)amino]-3-fluoropropan-l ol (CAS No. 1855396-D7) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of a cyclohexenyl moiety, an amine group, and a fluorinated propyl group makes it a versatile scaffold for drug discovery. Ongoing research efforts are focused on elucidating its pharmacological profile and developing novel derivatives with enhanced therapeutic efficacy. As our understanding of molecular interactions continues to evolve, compounds like 1-(Cyclohex-l-en-l -yl)amino]-3-fluoropropan-l ol are poised to play a crucial role in the next generation of pharmaceutical innovations.
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